Metoclopramide N4-Glucuronide
Overview
Description
Metoclopramide N4-Glucuronide is a metabolite of metoclopramide, a well-known antiemetic and prokinetic agent. Metoclopramide is primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. The N4-glucuronide form is produced through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the fourth position of the metoclopramide molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoclopramide N4-Glucuronide involves the enzymatic conjugation of metoclopramide with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous medium with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that provide optimal conditions for the enzymatic reaction. The process involves the continuous feeding of metoclopramide and UDP-glucuronic acid into the bioreactor, where the enzyme UGT catalyzes the formation of the glucuronide conjugate. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Metoclopramide N4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free metoclopramide .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UGT enzyme.
Major Products Formed:
Hydrolysis: Free metoclopramide and glucuronic acid.
Scientific Research Applications
Metoclopramide N4-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of metoclopramide in humans and animals.
Toxicology: Assessing the safety and potential toxic effects of metoclopramide and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the development of new prokinetic agents.
Biochemistry: Understanding the enzymatic processes involved in drug metabolism.
Mechanism of Action
Metoclopramide N4-Glucuronide exerts its effects through the same mechanisms as metoclopramide, primarily by antagonizing dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone of the brain. This action prevents nausea and vomiting. Additionally, metoclopramide enhances gastrointestinal motility by stimulating the release of acetylcholine in the enteric nervous system .
Comparison with Similar Compounds
Metoclopramide N4-Sulphate: Another metabolite of metoclopramide formed through sulphation.
Domperidone: A dopamine D2 receptor antagonist with similar antiemetic properties but different metabolic pathways.
Cisapride: A prokinetic agent that acts on serotonin receptors but has a different safety profile.
Uniqueness: Metoclopramide N4-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation, which influences its pharmacokinetics and excretion profile. This distinguishes it from other metabolites and similar compounds that undergo different metabolic processes .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30)/t14-,15-,16+,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHPSIDRULBFFB-YUAHOQAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858120 | |
Record name | N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27313-54-8 | |
Record name | 1-[[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]amino]-1-deoxy-β-D-glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27313-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide N4-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOCLOPRAMIDE N4-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DP6BA44CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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